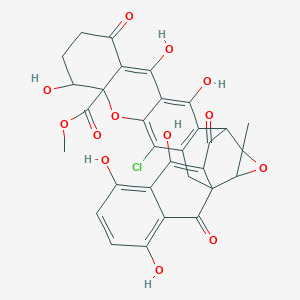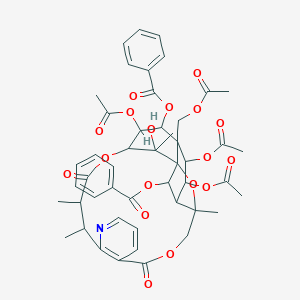
Alumanylidynecobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alumanylidynecobalt is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organometallic compound that contains a cobalt center and an aluminum-carbon triple bond.
Aplicaciones Científicas De Investigación
Alkyne Hexacarbonyl Dicobalt Complexes in Medicinal Chemistry
Alumanylidynecobalt, as part of alkyne hexacarbonyl dicobalt complexes, is increasingly used in modern synthetic chemistry. Its applications extend to medicinal chemistry, particularly in anticancer drug development. These complexes demonstrate potential as antitumor drugs and hormonally active agents due to their unique biological properties determined by the nature of their ligands and the presence of the metal center (Ott, Kircher, Dembinski, & Gust, 2008).
Cobalt Carbonyl Complexes in Lipid Monitoring
Cobalt carbonyl complexes, including those with alumanylidynecobalt, are significant in monitoring lipid distribution and metabolism in cells. These complexes can act as probes for alkyne-tagged lipids in cultured cells, providing qualitative and quantitative information about lipid species and transformations in cell culture (Tallman, Armstrong, Milne, Marnett, Brown, & Porter, 2013).
Regiochemistry in the Pauson-Khand Reaction
Alumanylidynecobalt's role in alkyne-dicobalt hexacarbonyl complexes has implications for the regiochemical outcomes of the Pauson-Khand reaction. This reaction, significant in organic synthesis, may be influenced by the electronic nature of acetylenic substituents in these complexes. Understanding this can provide insights into the reaction mechanisms and outcomes (Robert, Milet, Gimbert, Kónya, & Greene, 2001).
Polymer-Bound Carbonylcobalt(0) in Linker Chemistry and Catalysis
Carbonylcobalt(0) species, which include alumanylidynecobalt, have applications in linker chemistry and catalysis. They can be used to link alkynes with polymer supports, facilitating reactions like the Pauson-Khand reaction. This application offers a traceless method of immobilizing alkynes, contributing significantly to organic synthesis and catalysis (Comely, Gibson, Hales, Johnstone, & Stevenazzi, 2003).
Propiedades
Número CAS |
125612-26-2 |
|---|---|
Nombre del producto |
Alumanylidynecobalt |
Fórmula molecular |
C20H22Cl2N2O6 |
Peso molecular |
85.91473 g/mol |
Nombre IUPAC |
alumanylidynecobalt |
InChI |
InChI=1S/Al.Co |
Clave InChI |
MDKXFHZSHLHFLN-UHFFFAOYSA-N |
SMILES |
[Al]#[Co] |
SMILES canónico |
[Al]#[Co] |
Sinónimos |
Anthracite Anthracites Bituminous Coal Bituminous Coals Brown Coal Brown Coals Coal Coal, Bituminous Coal, Brown Coal, Lignitious Coal, Peat Coal, Soft Coals Coals, Bituminous Coals, Brown Coals, Lignitious Coals, Peat Coals, Soft Lignite Lignites Lignitious Coal Lignitious Coals Peat Coal Peat Coals Soft Coal Soft Coals |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)